1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-(3-Methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a 3-methylbenzyl group and a propylsulfonyl group attached to the benzimidazole core, which may contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the 3-methylbenzyl group: This step often involves the alkylation of the benzimidazole core using 3-methylbenzyl halides in the presence of a base.
Attachment of the propylsulfonyl group: This can be done by sulfonylation using propylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(3-Methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The benzimidazole core can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions for these reactions include the use of organic solvents (e.g., dichloromethane, ethanol), controlled temperatures, and specific catalysts to direct the reaction pathways.
Scientific Research Applications
1-(3-Methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, potentially inhibiting their activity. The propylsulfonyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets. Pathways involved in its action include inhibition of DNA synthesis, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(3-Methylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
1-(3-Methylbenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with a methylsulfonyl group instead of propylsulfonyl.
1-(3-Methylbenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole: Contains an ethylsulfonyl group, which may alter its chemical and biological properties.
1-(3-Methylbenzyl)-2-(butylsulfonyl)-1H-benzo[d]imidazole: Features a butylsulfonyl group, potentially affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity compared to its analogues.
Properties
IUPAC Name |
1-[(3-methylphenyl)methyl]-2-propylsulfonylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-3-11-23(21,22)18-19-16-9-4-5-10-17(16)20(18)13-15-8-6-7-14(2)12-15/h4-10,12H,3,11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIFWGDHEJQCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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